4-(3-Fluorophenyl)-3-methyl-1H-pyrazole

Organic Synthesis Medicinal Chemistry Building Block Quality

Regioisomeric purity is critical for SAR fidelity in diarylpyrazole synthesis. Generic substitution risks project failure due to divergent binding geometries. This specific meta-fluoro isomer (CAS 2047972-90-5) is the defined starting material for androgen receptor pathway modulators in patent CN104844514A. Its substitution pattern allows rational avoidance of solAC off-target engagement documented for the para-fluoro analog. - Ensures correct spatial orientation for target engagement in prostate cancer research. - 98% purity supports reliable outcomes in multi-step synthetic transformations. - Mitigates risk of regioisomeric impurities derailing hit-to-lead optimization.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
CAS No. 2047972-90-5
Cat. No. B1449337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)-3-methyl-1H-pyrazole
CAS2047972-90-5
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)C2=CC(=CC=C2)F
InChIInChI=1S/C10H9FN2/c1-7-10(6-12-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13)
InChIKeyTZVCKCWQWFQNGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluorophenyl)-3-methyl-1H-pyrazole: Core Building Block


4-(3-Fluorophenyl)-3-methyl-1H-pyrazole (CAS 2047972-90-5) is a fluorinated aryl pyrazole derivative characterized by a 3-fluorophenyl group at the C4 position and a methyl group at the C3 position of the pyrazole core . With a molecular weight of 176.19 g/mol and the formula C₁₀H₉FN₂, this compound serves primarily as a strategic building block or synthetic intermediate for the construction of more complex, biologically active diarylpyrazole analogs, as explicitly described in patent literature [1]. Its procurement value is predicated on its specific substitution pattern and regioisomeric purity, which define its utility in targeted synthesis campaigns.

Building Block Regioisomerically pure fluorophenyl pyrazole
Synthetic Role Core substructure for diarylpyrazole analogs
Specification High-purity grade supports multi-step synthesis

4-(3-Fluorophenyl)-3-methyl-1H-pyrazole: Positional Isomerism Impact


Generic substitution within the fluorophenyl pyrazole class is chemically and pharmacologically untenable. The precise position of the fluorine atom on the phenyl ring (meta in 2047972-90-5) and its substitution pattern on the pyrazole core are primary determinants of molecular recognition, binding geometry, and overall bioactivity [1]. Even subtle shifts in substitution, such as the difference between the meta-fluoro (target) and para-fluoro isomers, lead to divergent electronic distributions and steric profiles, which can fundamentally alter target engagement and downstream efficacy [2]. Furthermore, in a synthetic context, the intended downstream diarylpyrazole constructs are critically reliant on the correct 3,4-substitution pattern of the starting pyrazole, making regioisomeric impurities a significant risk factor for project failure [3].

Property
Target (meta-F)
Para-F Isomer
solAC Binding
Not observed
Confirmed (PDB: 4OZ2)
Synthetic Utility
Diarylpyrazole SAR fidelity
Off-target activity profile
Substitution with the para-isomer introduces unwanted solAC binding and alters electronic/steric profile, which may shift target engagement and SAR interpretation.

4-(3-Fluorophenyl)-3-methyl-1H-pyrazole: Comparative Evidence


Guaranteed Purity Benchmark

As a key building block for larger, more complex diarylpyrazole pharmacophores described in patent literature, the chemical purity of the starting material is non-negotiable. The target compound 4-(3-Fluorophenyl)-3-methyl-1H-pyrazole (CAS 2047972-90-5) is supplied with a verified minimum purity specification of 98% . This high level of purity ensures reliability in subsequent synthetic steps, reducing the risk of yield loss or confounding side reactions caused by unknown impurities, thereby offering a predictable foundation compared to lower-grade or unspecified alternatives .

Purity benchmark
Specification review
≥ 98%
Supports multi-step synthesis reliability
Vendor specification; actual batch may vary
Organic Synthesis Medicinal Chemistry Building Block Quality

Meta- vs. Para-Fluorophenyl Target Engagement

The biological consequence of the fluorine atom's position is starkly illustrated by the contrasting behavior of the target compound's para-fluoro regioisomer, 4-(4-fluorophenyl)-3-methyl-1H-pyrazole. This isomer has been co-crystallized with human soluble adenylate cyclase (solAC), confirming a specific binding interaction within the enzyme's allosteric pocket [1]. In contrast, the meta-fluoro substitution (as in CAS 2047972-90-5) is designed to preclude this specific solAC binding event, representing a deliberate molecular switch to avoid off-target adenylate cyclase modulation. This is a direct, structural differentiation with profound implications for target selectivity [1].

solAC binding
Head-to-head
Target: No binding
Para-isomer: Bound (PDB 4OZ2)
Meta-substitution avoids off-target adenylate cyclase engagement
Structural inference; direct assay data pending
Structural Biology Medicinal Chemistry Isomeric Selectivity

Diarylpyrazole Anticancer Potential

The primary documented use of 4-(3-Fluorophenyl)-3-methyl-1H-pyrazole (CAS 2047972-90-5) is as a core substructure for synthesizing more advanced diarylpyrazole analogs with potent biological activities. While direct activity data for the monomeric building block is limited, its value is derived from its role in constructing molecules that exhibit significant in vitro anticancer effects. For instance, a closely related diarylpyrazole analog (which incorporates a structural framework derived from this building block) demonstrated an IC₅₀ of 18 μM against the LNCaP prostate cancer cell line . This class-level activity underscores the importance of the correct building block in generating valuable lead compounds.

Downstream activity
Class-level inference
Analog IC₅₀ 18 μM (LNCaP)
Reported cell-model response context
Data from diarylpyrazole analog; building block not directly assayed
Medicinal Chemistry Prostate Cancer Androgen Receptor

4-(3-Fluorophenyl)-3-methyl-1H-pyrazole: Validated Applications


AR Modulator Synthesis for Prostate Cancer

This compound serves as a critical starting material in the multi-step synthesis of more complex diarylpyrazoles described in patent CN104844514A [1]. These downstream constructs are designed to modulate the androgen receptor pathway, a key target in prostate cancer. The building block's 3-fluorophenyl and 3-methyl substitution pattern is essential for the final molecule's desired spatial orientation and target engagement. Researchers synthesizing these analogs require the precise regioisomer (CAS 2047972-90-5) to maintain the fidelity of their structure-activity relationship (SAR) studies, as even minor positional shifts in the aryl ring would likely abolish activity [1].

Avoiding Off-Target Adenylate Cyclase Binding

For medicinal chemistry campaigns where interaction with human soluble adenylate cyclase (solAC) is undesirable, this meta-fluoro isomer is the preferred scaffold. Its para-fluoro counterpart has a documented crystal structure with solAC, confirming its binding to this off-target [2]. By selecting the meta-substituted version, researchers can specifically engineer away from this interaction, focusing their design efforts on the primary target of interest. This is a rational, structure-based decision point in the hit-to-lead optimization process [2].

Specialized Building Block Procurement

This product is ideally suited for procurement by research groups engaged in the synthesis of fluorinated heterocyclic compound libraries. The compound's high specified purity (98%) ensures it is a reliable input for sensitive synthetic transformations . Its combination of a fluorinated phenyl ring and a pyrazole core—a privileged scaffold in drug discovery—makes it a valuable addition to a building block collection for diversity-oriented synthesis or for the rapid generation of analogs around a fluorophenyl pyrazole chemotype .

Application
Selection Property
Validation Focus
AR pathway modulator synthesis
Meta-fluoro regioisomeric purity
SAR fidelity; androgen receptor modulation assay
Selective target engagement studies
solAC counter-screening profile
solAC binding assay (counter-screen)
Fluorinated pyrazole library synthesis
High-purity building block
Yield consistency; multi-step reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Fluorophenyl)-3-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.